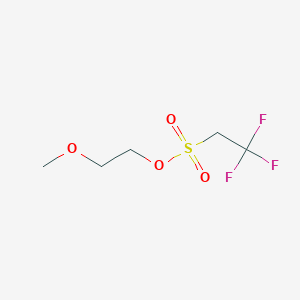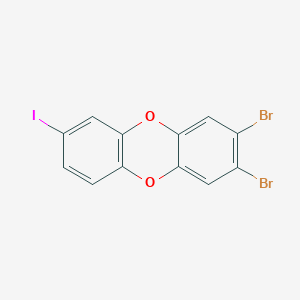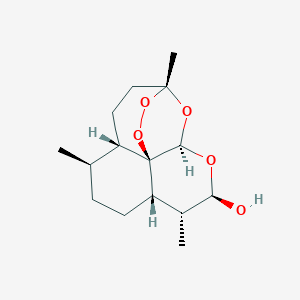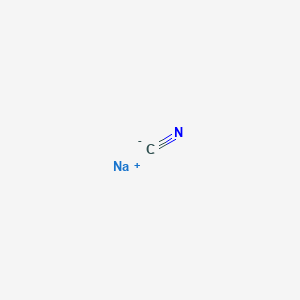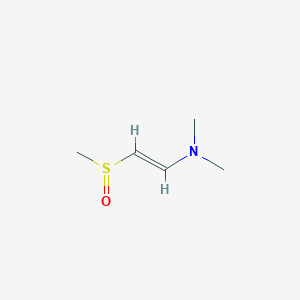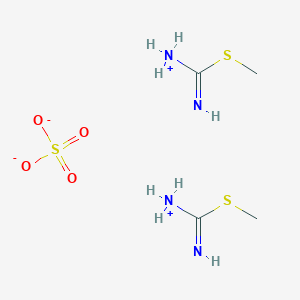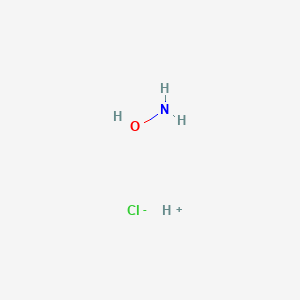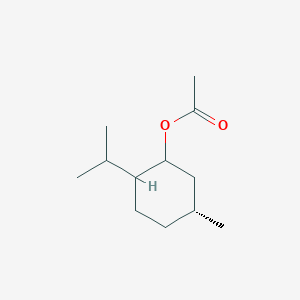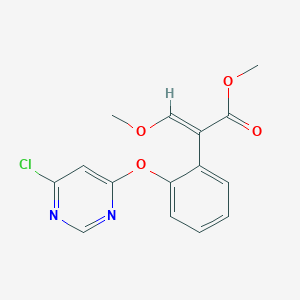
(E)-甲基 2-(2-((6-氯嘧啶-4-基)氧基)苯基)-3-甲氧基丙烯酸酯
描述
Synthesis Analysis
The synthesis of compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" often involves multi-step chemical reactions, including halogenation, methoxylation, and acrylation processes. These methods are designed to introduce specific functional groups to the core structure, enhancing its reactivity and specificity towards intended applications. For instance, the incorporation of a methoxy group can significantly alter the compound's electronic properties and solubility, which is crucial for its biological activity and interaction with other molecules (Imran & Abida, 2016).
Molecular Structure Analysis
The molecular structure of "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" is characterized by the presence of a chloropyrimidinyl group attached to a phenyl ring through an ether linkage, and a methoxyacrylate moiety. This arrangement is crucial for the molecule's interaction with biological targets, as the spatial orientation and electronic distribution of these functional groups can influence binding affinity and specificity. Structural analogs, such as those found in pyridazinone derivatives, have shown significant bioactivity, underscoring the importance of molecular architecture in designing effective agents (M. Imran & Abida, 2016).
Chemical Reactions and Properties
Compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions are fundamental in modifying the compound for specific applications, such as enhancing its biological activity or improving its stability under physiological conditions. The chloropyrimidinyl and methoxyacrylate groups, for instance, play a crucial role in these chemical transformations, offering multiple sites for reaction with other molecules (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).
科学研究应用
合成与优化
合成工艺优化(E)-2-[2-(6-氯嘧啶-4-基氧基)苯基]-3-甲氧基丙烯酸酯由 3-(甲氧基)亚甲基苯并呋喃-2-(3H)-酮、4,6-二氯嘧啶和甲醇在强碱存在下通过一锅反应合成。已研究并改进了合成路线以优化反应条件,总产率达到 83%。改进的合成工艺因其简单、安全和工业废物最少而受到赞扬,使其适用于工业生产 (徐振远,2013).
农药生产中的合成该化学品用于合成杀菌剂嘧菌酯。它以邻氯苯乙酸为原料,经过水解、偶联和酯化反应制备。与工业方法相比,这种方法的反应步骤较短,废水量显着减少,使其成为一种更环保的选择。合成的中间体和产物通过核磁共振确认,确保了生产过程的质量和一致性 (林福荣,2014).
生物和农化应用
杀螨活性一系列含有 2-烯基硫代嘧啶子结构的苯基甲氧基丙烯酸酯衍生物表现出显着的杀螨活性。这些化合物在温室试验中对朱砂叶螨 (T. cinnabarinus) 特别有效,其杀幼虫和杀卵活性几乎是氟啶虫酰胺的两倍。田间试验表明这些化合物在控制柑橘红蜘蛛方面有效,具有持效期长、作用快的特点。毒理学资料表明对哺乳动物、鸟类和蜜蜂的急性毒性相对较低,突出了它们作为更安全的杀螨剂的潜力 (郝树林等,2020).
对植物病害的杀菌活性(E)-甲基 2-{2-[(香豆素-7-基氧基)甲基]苯基}-3-甲氧基丙烯酸酯的衍生物显示出有希望的杀菌活性。这些化合物由 7-羟基香豆素合成并在特定条件下处理,在特定剂量下对黄瓜霜霉病 (CDM) 表现出良好的杀菌活性。这表明它们在农业中用于保护农作物免受真菌病害的潜在应用 (刘长领等,2007).
属性
IUPAC Name |
methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZZSRRDCTETP-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | |
CAS RN |
131860-97-4 | |
| Record name | Methyl (αE)-2-[(6-chloro-4-pyrimidinyl)oxy]-α-(methoxymethylene)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl (2E)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate in Azoxystrobin synthesis?
A1: (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate serves as a crucial precursor to Azoxystrobin [, ]. Both research papers highlight its role in the synthetic pathway of this fungicide. Specifically, this compound undergoes a final reaction with 2-hydroxy-benzonitrile (also known as 2-cyanophenol) to yield the final product, Azoxystrobin [, ].
Q2: How does the synthetic route described in the research papers compare to existing industrial methods for Azoxystrobin production?
A2: The research emphasizes a key advantage of the described synthetic route: the reduction of reaction steps and wastewater production compared to conventional industrial methods []. This suggests a more environmentally friendly and potentially cost-effective approach to Azoxystrobin synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




